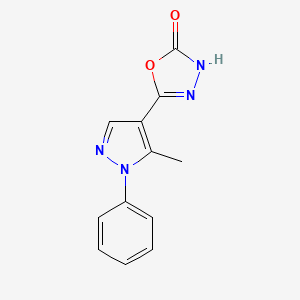

![molecular formula C8H11NO3S B1453368 3-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide CAS No. 1372452-41-9](/img/structure/B1453368.png)

3-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide

Vue d'ensemble

Description

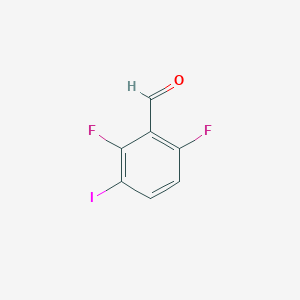

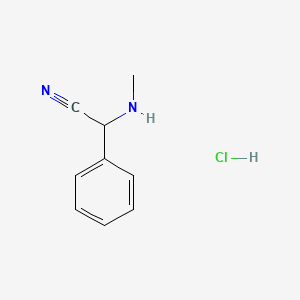

“3-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide” is a chemical compound with the CAS Number: 1372452-41-9 . It has a molecular weight of 201.25 . The compound is a powder at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H11NO3S/c1-6(10)7-3-2-4-8(5-7)13(9,11)12/h2-6,10H,1H3,(H2,9,11,12)/t6-/m1/s1 . This indicates that the compound has a benzene ring with a sulfonamide group and a hydroxyethyl group attached to it .Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a molecular weight of 201.25 . The InChI code for this compound is 1S/C8H11NO3S/c1-6(10)7-3-2-4-8(5-7)13(9,11)12/h2-6,10H,1H3,(H2,9,11,12)/t6-/m1/s1 .Applications De Recherche Scientifique

Mercury Uptake and Removal

Hydroxyethyl sulfonamide function supported on styrene-divinyl benzene beads has been identified as a mercury-selective reagent. This compound demonstrates significant mercury removal capabilities from aqueous solutions, including the selective extraction of mercury in the presence of other ions. The resin can undergo numerous sorption–desorption cycles without losing its capacity, indicating its potential for environmental cleanup applications (Oktar et al., 2008).

Advanced Oxidation Processes for Degradation of Sulfonamides

A study combining various analytical techniques elaborated methods for tracking the degradation of sulfonamides in advanced oxidation processes (AOPs). It highlighted the hydroxyl radical addition to the benzene ring as the basic initial reaction, leading to various degradation pathways. This research is essential for understanding how sulfonamides degrade in water treatment processes, contributing to environmental science and engineering (Sági et al., 2015).

Synthesis and Structural Analysis of Sulfonamide Compounds

Research on the synthesis and crystal structure of new Schiff base sulfonamide compounds has provided insights into their chemical behavior and potential applications. The structural elucidation of these compounds opens avenues for their use in various scientific fields, including material science and drug design (Subashini et al., 2009).

Antimicrobial Activities

Sulfonamide compounds have been synthesized and evaluated for their antibacterial activities against various bacteria strains. These studies contribute to the ongoing search for new antimicrobial agents, providing a foundation for further medicinal chemistry research (Aslan et al., 2012).

Carbonic Anhydrase Inhibition

Several aromatic sulfonamide inhibitors have been prepared and tested as inhibitors of carbonic anhydrase (CA) isoenzymes. This research has implications for understanding the mechanism of action of sulfonamide inhibitors and their potential therapeutic applications (Supuran et al., 2013).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Propriétés

IUPAC Name |

3-[(1R)-1-hydroxyethyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3S/c1-6(10)7-3-2-4-8(5-7)13(9,11)12/h2-6,10H,1H3,(H2,9,11,12)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTCFLPVOXDDUJB-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)S(=O)(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CC=C1)S(=O)(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(3',4',6'-Trimethyl-2',5'-dioxo-2',5'-dihydro-[1,1'-biphenyl]-3-yl)heptanoic acid](/img/structure/B1453287.png)

![1-[5-(Trifluoromethyl)pyridin-2-yl]azetidin-3-ol](/img/structure/B1453289.png)